
Ethyl 2-methyl-4-oxopentanoate
Vue d'ensemble
Description
Ethyl 2-methyl-4-oxopentanoate, also known as Ethyl 4-methyl-2-oxopentanoate , is a chemical compound with the molecular formula C8H14O3 . It has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-4-oxopentanoate consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure is based on arrangements of these atoms with specific bonds and angles, which can be further analyzed using various spectroscopic methods.Physical And Chemical Properties Analysis
Ethyl 2-methyl-4-oxopentanoate has a molecular weight of 158.2 . Other physical and chemical properties such as boiling point, density, and solubility can be determined through experimental methods.Applications De Recherche Scientifique
Polymerization and Cleavage Reactions : Ethyl 2,2,4-trimethyl-3-oxopentanoate can be cleaved with sodium tert-butoxide, leading to the rapid induction of the polymerization of methyl methacrylate. This cleavage plays a role in reactivating the pseudoterminated propagation center in the anionic polymerization of methacrylates (Lochmann & Trekoval, 1981).
Chemical Synthesis and Isomerization : Methylation of ethyl 2,4-dioxopentanoate with diazomethane yields a mixture of two enol ethers, which can isomerize to their respective conformers, demonstrating its chemical versatility and potential applications in synthetic chemistry (Haider & Wyler, 1983).
Metabolic Studies in Pancreatic Islets : Ethyl 2-methyl-4-oxopentanoate has been studied for its uptake and metabolic effects in isolated pancreatic islets, showing its potential for research in cellular metabolism and biochemistry (Hutton, Sener, & Malaisse, 1979).
Perfumery and Fragrance Applications : In the field of perfumery, derivatives of Ethyl 3-methyl-2-oxopentanoate have been synthesized and evaluated for their organoleptic properties, showcasing its application in fragrance chemistry (Snowden, Grenno, & Vial, 2005).
Combustion Kinetics and Biofuel Research : Ethyl 4-oxopentanoate, a similar compound, has been investigated for its combustion kinetics, particularly in the context of biofuel research, demonstrating its relevance in renewable energy studies (Ghosh et al., 2018).
Biosynthesis of Aromatics in Food and Beverages : Ethyl 2-hydroxy-4-methylpentanoate, another related compound, contributes to the fruity flavor in Japanese sake. Research on enzymes involved in its synthesis by Aspergillus oryzae and its role in sake fermentation highlights its application in food science and flavor chemistry (Shimizu et al., 2016).
Safety and Hazards
Safety data for Ethyl 2-methyl-4-oxopentanoate suggests that it should be handled with care. Precautions include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment . It’s also recommended to keep the substance away from heat, sparks, open flames, and hot surfaces .
Mécanisme D'action
Target of Action
Ethyl 2-methyl-4-oxopentanoate, also known as 4-Methyl-2-oxopentanoate or 2-Oxoisocaproate , is a key intermediate in several biochemical pathways. Its primary targets are enzymes involved in these pathways, such as those involved in the degradation and biosynthesis of valine, leucine, and isoleucine .
Mode of Action
The compound interacts with its target enzymes by serving as a substrate. The enzymes catalyze reactions that convert Ethyl 2-methyl-4-oxopentanoate into other biochemical intermediates, thereby facilitating various metabolic processes .
Biochemical Pathways
Ethyl 2-methyl-4-oxopentanoate is involved in several biochemical pathways. These include the degradation and biosynthesis of valine, leucine, and isoleucine, lipoic acid metabolism, and 2-oxocarboxylic acid metabolism . The compound’s conversion into other intermediates affects these pathways and their downstream effects, which include energy production and the synthesis of other biochemically important molecules .
Result of Action
The action of Ethyl 2-methyl-4-oxopentanoate at the molecular and cellular levels involves its conversion into other biochemical intermediates. This contributes to various metabolic processes, including energy production and the synthesis of other biochemically important molecules .
Propriétés
IUPAC Name |
ethyl 2-methyl-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)6(2)5-7(3)9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAUHJMEXOZJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337146 | |
| Record name | Pentanoic acid, 2-methyl-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4749-12-6 | |
| Record name | Pentanoic acid, 2-methyl-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide](/img/structure/B1606892.png)








